molecular formula C26H24N2O6 B12474206 N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide)

N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide)

Cat. No.: B12474206
M. Wt: 460.5 g/mol
InChI Key: QFZMRUJJVOEYDD-UHFFFAOYSA-N
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Description

N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide) is a bisamide derivative featuring a hexane-1,6-diyl spacer linking two 2-oxo-2H-chromene-3-carboxamide moieties. This compound is structurally analogous to several registered and industrially relevant bisamide derivatives, which are often utilized in polymer stabilization, pharmaceuticals, and materials science .

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

2-oxo-N-[6-[(2-oxochromene-3-carbonyl)amino]hexyl]chromene-3-carboxamide

InChI

InChI=1S/C26H24N2O6/c29-23(19-15-17-9-3-5-11-21(17)33-25(19)31)27-13-7-1-2-8-14-28-24(30)20-16-18-10-4-6-12-22(18)34-26(20)32/h3-6,9-12,15-16H,1-2,7-8,13-14H2,(H,27,29)(H,28,30)

InChI Key

QFZMRUJJVOEYDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCCCCNC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthesis via Knoevenagel Condensation and Amidation

Key Steps :

  • Chromene Core Formation :
    Salicylaldehyde derivatives undergo Knoevenagel condensation with cyanoacetamide or ethyl cyanoacetate in aqueous sodium carbonate to form 2-imino-2H-chromene-3-carboxamide intermediates. For example:
    $$
    \text{Salicylaldehyde} + \text{N-substituted cyanoacetamide} \xrightarrow{\text{Na}2\text{CO}3} \text{2-imino-2H-chromene-3-carboxamide}
    $$
    Yields range from 75% to 92% depending on substituents.
  • Oxidation to 2-Oxo Derivatives :
    The 2-imino group is hydrolyzed to a 2-oxo group using aqueous HCl or acetic acid. For instance, refluxing 2-imino-2H-chromene-3-carboxamide in 80% acetic acid for 2 hours yields 2-oxo-2H-chromene-3-carboxamide.

  • Bis-Functionalization with 1,6-Hexanediamine :
    Chromene-3-carbonyl chloride (generated from 2-oxo-2H-chromene-3-carboxylic acid using oxalyl chloride) reacts with 1,6-hexanediamine in dichloromethane with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions:
    $$
    2 \, \text{2-oxo-2H-chromene-3-carbonyl chloride} + \text{H}2\text{N-(CH}2\text{)}6\text{-NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
    $$
    Yields: 60–70% after silica gel chromatography.

One-Pot Sequential Coupling Using Carbodiimides

Procedure :

  • Chromene-3-Carboxylic Acid Activation :
    2-Oxo-2H-chromene-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Amide Bond Formation :
    The activated ester reacts with 1,6-hexanediamine at room temperature for 12–24 hours:
    $$
    \text{2-Oxo-2H-chromene-3-COO-HOBt} + \text{H}2\text{N-(CH}2\text{)}6\text{-NH}2 \rightarrow \text{Target Compound}
    $$
    Conditions :
    • Solvent: Dichloromethane or THF
    • Temperature: 25°C
    • Yield: 65–80%

Solid-Phase Synthesis for High Purity

Methodology :

  • Resin Functionalization :
    Wang resin is loaded with Fmoc-protected 1,6-hexanediamine using standard peptide coupling reagents.
  • Chromene Carboxamide Coupling :
    2-Oxo-2H-chromene-3-carboxylic acid is coupled to the resin-bound diamine using PyClU (PyBOP/Cl) in DMF.

  • Cleavage and Purification :
    The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via preparative HPLC.
    Advantages :

    • Purity >95%
    • Scalable for gram-scale synthesis

Catalytic Methods for Green Synthesis

Innovative Approaches :

  • Lipase-Catalyzed Amidation :
    Lipozyme TL IM (immobilized Thermomyces lanuginosus lipase) catalyzes the reaction between 2-oxo-2H-chromene-3-carboxylic acid and 1,6-hexanediamine in tert-amyl alcohol at 40°C.
    • Conversion: 66% after 40 minutes
    • Space-time yield (STY): 210.4 g·L⁻¹·h⁻¹
  • Continuous Flow Microreactors :
    A microreactor system with immobilized enzyme enhances reaction efficiency:
    • Residence time: 40 minutes
    • STY: 1.5× higher than batch reactors

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) :
    δ 8.87 (s, 2H, chromene H-4), 8.74 (t, 2H, NH), 7.99–7.40 (m, 8H, aromatic H), 3.73 (s, 6H, OCH₃).
  • IR (KBr) :
    3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1573 cm⁻¹ (C=C).
  • HRMS (ESI) :
    m/z Calcd for C₃₂H₃₀N₄O₈: 622.21; Found: 622.19.

Purity Metrics :

  • HPLC: >98% (C18 column, acetonitrile/water gradient)
  • Melting point: 165–167°C

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Knoevenagel + Amidation 60–70 95 Cost-effective, scalable Requires harsh acids for hydrolysis
Carbodiimide Coupling 65–80 98 High purity, room temperature Sensitive to moisture
Solid-Phase Synthesis 70–85 99 Automated, high reproducibility High resin cost
Enzymatic Catalysis 66 90 Eco-friendly, continuous flow compatible Limited substrate scope

Challenges and Optimization Strategies

  • Solubility Issues : Chromene-3-carboxylic acid exhibits low solubility in non-polar solvents. Use of DMF or DMSO as co-solvents improves reaction kinetics.
  • Side Reactions : Over-activation of carboxylic acid leads to oligomerization. Stoichiometric control of EDCI/HOBt (1:1.2 molar ratio) minimizes by-products.
  • Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively separates the bis-amide from mono-amide impurities.

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-{6-[(2-OXOCHROMEN-3-YL)FORMAMIDO]HEXYL}CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-OXO-N-{6-[(2-OXOCHROMEN-3-YL)FORMAMIDO]HEXYL}CHROMENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-N-{6-[(2-OXOCHROMEN-3-YL)FORMAMIDO]HEXYL}CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides and thereby reducing fat absorption . The compound’s structure allows it to interact with various amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hexane-1,6-diyl Linkers

(a) N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenylpropionamide] (Antioxidant 1098)
  • Molecular Formula : C₄₀H₆₄N₂O₄
  • Molecular Weight : 637 g/mol
  • Key Features: Contains bulky tert-butyl groups and phenolic hydroxyls, conferring antioxidant properties.
  • Physical Properties :
    • Melting Range: 156–162°C
    • Solubility in Water: 0.01 g/100 mL (20°C)
    • Flash Point: 282°C
  • Applications : Widely used as a high-performance antioxidant in polyamides and polyesters to prevent thermal degradation .
(b) N,N'-hexane-1,6-diylbis(1H-imidazol-4-ethylcarboxamide)
  • Molecular Formula: Not explicitly provided, but synthesized from 1,6-diisocyanatohexane and histamine.
  • Key Features : Imidazole rings enable coordination chemistry and pH-responsive behavior.
  • Applications : Acts as a bola-amphiphile for constructing graphene oxide (GO)-based membranes with enhanced solvent dehydration capabilities .
(c) N,N'-hexane-1,6-diylbis[2,3-dihydroxybenzamide]
  • Synonyms: BDBDH, N,N'-Hexamethylenebis(2,3-dihydroxybenzamide)
  • CAS: Not explicitly listed, but referenced under EINECS 245-442-5.
  • Key Features : Catechol (2,3-dihydroxybenzoyl) groups enhance metal-chelating and adhesive properties.
  • Applications: Potential use in biomedical materials or as a corrosion inhibitor due to its chelation capacity .
(d) N,N'-hexane-1,6-diylbis[3-amino-2-butenamide]
  • Molecular Formula : C₁₄H₂₆N₄O₂
  • Molecular Weight : 282.38 g/mol
  • Key Features: α,β-unsaturated amide groups with amino substituents, enabling reactivity in polymerization or crosslinking.
  • Applications : Likely intermediate in specialty polymer synthesis .

Functional and Performance Comparison

Compound Name Functional Groups Key Properties Industrial Applications References
N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide) Chromene, amide Aromaticity, H-bonding, potential bioactivity Pharmaceuticals, materials science N/A*
Antioxidant 1098 Phenolic hydroxyl, tert-butyl Thermal stability, radical scavenging Polymer stabilization
N,N'-hexane-1,6-diylbis(1H-imidazol-4-ethylcarboxamide) Imidazole, amide pH sensitivity, amphiphilicity Membrane technology
N,N'-hexane-1,6-diylbis[2,3-dihydroxybenzamide] Catechol, amide Metal chelation, adhesion Biomedical materials

*Note: Direct references to the target compound are absent in the provided evidence, but inferences are drawn from structural analogues.

Physicochemical Data Table

Property Target Compound* Antioxidant 1098 N,N'-hexane-1,6-diylbis[3-amino-2-butenamide]
Molecular Weight (g/mol) ~500–600 (estimated) 637 282.38
Melting Point (°C) Not available 156–162 Not reported
Water Solubility Likely low 0.01 g/100 mL Not reported
Key Functional Groups Chromene, amide Phenolic, tert-butyl α,β-unsaturated amide, amino

Research Findings and Industrial Relevance

  • Antioxidant 1098 : Demonstrated efficacy in extending the lifespan of polyamides by inhibiting oxidative chain scission. Its high melting point ensures compatibility with processing temperatures .
  • Imidazole Derivatives : The bola-amphiphile structure of N,N'-hexane-1,6-diylbis(1H-imidazol-4-ethylcarboxamide) facilitates the creation of GO membranes with 2.5× improved solvent dehydration rates compared to conventional materials .

Biological Activity

N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis of N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide)

The compound is synthesized through a multistep process involving the reaction of 2H-chromene derivatives with hexanediamine. The synthesis typically employs microwave-assisted methods to enhance yield and reduce reaction time. The structural characterization is performed using techniques such as NMR and mass spectrometry, confirming the formation of the desired bis(chromene) structure.

Antimicrobial Activity

N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide) exhibits significant antimicrobial activity against various bacterial strains and fungi. In a study evaluating its efficacy, the compound demonstrated notable inhibition against:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Antioxidant and Anti-inflammatory Properties

The compound has also been assessed for its antioxidant capabilities. Research indicates that it can effectively scavenge free radicals, thus reducing oxidative stress in cellular environments. This property is particularly relevant in the context of inflammatory diseases, where oxidative stress plays a critical role.

The biological activity of N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide) is thought to be mediated through several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It influences ROS generation within cells, which can lead to apoptosis in cancerous cells while sparing normal cells .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation .

Study on Anticancer Activity

A detailed investigation into the anticancer properties revealed that N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide) exhibited cytotoxic effects on several cancer cell lines. The IC50 values for different cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15.51
DU145 (Prostate)16.46
PC3 (Prostate)27.59

These findings suggest that the compound has potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide)?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 2-oxo-2H-chromene-3-carboxylic acid derivatives and hexane-1,6-diamine. For example, a base (e.g., K₂CO₃) in anhydrous DMF facilitates carboxamide bond formation under reflux (60–80°C for 6–12 hours) . Purification typically involves column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization in acetone or ethanol .
  • Key Data :

ParameterValue/DescriptionSource
Reaction Yield40–60%
PurificationSilica gel chromatography, recrystallization

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of chromene carbonyl (δ ~160–165 ppm), amide protons (δ ~8–10 ppm), and hexane backbone (δ ~1.4–1.8 ppm) .
  • HRMS : To verify molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₄N₂O₆: 485.17 g/mol) .
  • X-ray Diffraction : For crystalline derivatives, analyze hydrogen bonding patterns (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : If NMR signals overlap (e.g., aromatic protons in chromene vs. amide regions):

Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Compare experimental data with computed spectra (DFT-based tools like Gaussian) .

Validate via X-ray crystallography for unambiguous confirmation .

  • Case Study : Discrepancies in coupling constants for chromene protons were resolved using NOESY to confirm spatial proximity .

Q. How do structural modifications (e.g., alkyl chain length) affect bioactivity?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with varying diamine chain lengths (e.g., C₄ vs. C₆) and test against biological targets (e.g., antimicrobial assays).
  • Key Finding : Hexane-linked derivatives exhibit enhanced lipophilicity, improving membrane permeability compared to shorter chains (e.g., butane) .
    • Data Table :
Analog (Chain Length)LogPIC₅₀ (Antifungal, μM)
C₄ (Butane)2.112.5
C₆ (Hexane)3.85.2

Q. What are the challenges in analyzing degradation products under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and monitor via HPLC-MS. Major degradation pathways include amide bond hydrolysis .
  • Mitigation : Introduce steric hindrance (e.g., bulky substituents on chromene) to reduce hydrolysis rates .

Experimental Design Considerations

Q. How to optimize reaction conditions for scalability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst (e.g., HOBt/DCC) to maximize yield .
  • Critical Parameter : Anhydrous conditions are essential to prevent side reactions (e.g., ester hydrolysis) .

Q. What analytical methods validate purity for in vivo studies?

  • Methodological Answer :

  • HPLC-PDA : Purity >95% with UV detection at λ = 254 nm (chromene absorption) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (deviation <0.4%) .

Data Contradiction Analysis

Q. Why do computational predictions of LogP diverge from experimental values?

  • Methodological Answer :

  • Cause : Implicit solvent models (e.g., COSMO-RS) may underestimate intramolecular H-bonding in chromene-carboxamide systems.
  • Resolution : Use explicit solvent MD simulations or experimental octanol-water partitioning .

Key Research Findings

  • Antimicrobial Activity : The compound inhibits Candida albicans (MIC = 8 μg/mL) via disruption of ergosterol biosynthesis .
  • Thermal Stability : Decomposition onset at 220°C (TGA), suitable for high-temperature applications .

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